5alpha-Cholest-7-ene
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Overview
Description
5alpha-cholest-7-ene is a cholest-7-ene. It derives from a hydride of a 5alpha-cholestane.
Scientific Research Applications
Antimutagenic and Antigenotoxic Activity
5alpha-Cholest-7-ene, specifically its variant 5alpha-cholest-7-en-3beta-ol, demonstrates potent antimutagenic and antigenotoxic activities. This compound, isolated from the starfish Asterina pectinifera, shows effectiveness against certain mutagens in both the SOS chromotest with Escherichia coli PQ37 and the Ames test with Salmonella typhimurium TA1538. This suggests its potential use as a chemopreventive agent (Han et al., 2000).
Probing Steroid Desaturation Mechanisms
Deuterium-labeled variants of 5alpha-cholest-7-en-3beta-ol have been used to investigate the stereochemistry and mechanism of the enzymatic desaturation process in plants. These studies contribute to a better understanding of the biological processes involved in steroid biosynthesis (Rahier, 2001).
Chemical Synthesis
New methods for synthesizing derivatives of this compound, such as 5alpha-cholest-8(14)-en-3beta,5alpha-diol, have been developed. These advancements in synthetic techniques expand the range of available steroidal compounds for further study and potential applications (Parish, Luo, & Boos, 2001).
Interaction with Hepatoma Cells
Studies involving acyl derivatives of this compound have shown effects on cholesterol metabolism in hepatoma Hep G2 cells. These interactions provide insights into cholesterol regulation and potential therapeutic applications (Piir et al., 2004).
Antifungal Properties
Novel polyhydroxysterols derived from this compound, isolated from marine sources like the Red Sea sponge Lamellodysidea herbacea, have exhibited antifungal properties. This underscores the potential of such compounds in developing new antifungal agents (Sauleau & Bourguet-Kondracki, 2005).
Cytotoxic Analysis
Disodium 3beta,6beta-dihydroxysterol disulfates derived from this compound have been synthesized and their cytotoxicity against various human carcinoma cell lines evaluated. These compounds' activity suggests their relevance in cancer research (Cui et al., 2009).
Properties
Molecular Formula |
C27H46 |
---|---|
Molecular Weight |
370.7 g/mol |
IUPAC Name |
(5R,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h13,19-21,23-25H,6-12,14-18H2,1-5H3/t20-,21-,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
APXXTQNUGVCUBV-VPANYUCPSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCCC4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCCC4)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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